DL-01 formic

ADC Drug-Linker Conjugate Solubility

ADC conjugation workflows face critical reproducibility barriers when drug-linker solubility limits the preparation of homogeneous, high-DAR conjugates. DL-01 formic (CAS 2964513-44-6) directly resolves this bottleneck as a formate salt drug-linker conjugate engineered for superior aqueous solubility in defined co-solvent systems. • Achieves DAR ≥4 with excellent homogeneity via enhanced solubility in aqueous-organic mixtures, minimizing aggregation during conjugation. • Validated as the linker-payload in HLX43, a clinical-stage anti-PD-L1 ADC evaluated in NSCLC, HNSCC, ESCC, melanoma, and ovarian cancer xenograft models. • Defined in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) supports reproducible PK/PD studies and therapeutic window determination.

Molecular Formula C56H73N9O15S
Molecular Weight 1144.3 g/mol
Cat. No. B15138320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-01 formic
Molecular FormulaC56H73N9O15S
Molecular Weight1144.3 g/mol
Structural Identifiers
SMILESCCCN(CCC)CCCCC(C(=O)NCC(=O)NCOCCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC6=C(C=C51)OCO6)NC(=O)C(C(C)C)NC(=O)CCCC#CC7=CN=C(N=C7)S(=O)(=O)C.C(=O)O
InChIInChI=1S/C55H71N9O13S.CH2O2/c1-7-20-63(21-8-2)22-14-13-18-41(61-51(68)48(34(4)5)62-46(65)19-12-10-11-16-35-27-57-54(58-28-35)78(6,72)73)50(67)56-29-47(66)59-32-74-23-15-17-36-37-24-44-45(77-33-76-44)26-42(37)60-49-38(36)30-64-43(49)25-40-39(52(64)69)31-75-53(70)55(40,71)9-3;2-1-3/h24-28,34,41,48,71H,7-10,12-15,17-23,29-33H2,1-6H3,(H,56,67)(H,59,66)(H,61,68)(H,62,65);1H,(H,2,3)/t41-,48-,55-;/m0./s1
InChIKeyZMBPWERFMPCLPF-UNTITNOJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-01 Formic Procurement Guide: Drug-Linker Conjugate for ADC Synthesis with Defined Solubility & Formulation Profiles


DL-01 formic (CAS 2964513-44-6, C₅₆H₇₃N₉O₁₅S, MW 1144.3 g/mol) is a proprietary drug-linker conjugate designed for the construction of antibody-drug conjugates (ADCs) [1]. It consists of a cytotoxic payload covalently linked to a functional group that enables conjugation to monoclonal antibodies . The compound exists as a formic acid salt, which influences its solubility and formulation behavior relative to the free base form (DL-01) . As a key intermediate in the synthesis of next-generation ADCs, DL-01 formic has been utilized in the development of clinical-stage candidates such as HLX43, an anti-PD-L1 ADC . Its physicochemical properties—including defined DMSO solubility, aqueous formulation compatibility, and long-term storage stability—are critical for downstream conjugation efficiency and ADC homogeneity [2].

Workflow ADC linker-payload conjugation research Formate salt for aqueous-organic coupling
Selection Defined DMSO & co-solvent solubility profile May reduce organic solvent in conjugation
Use Context Research-grade ADC construction, DAR optimization Reported in clinical-stage candidate study

Why Generic Substitution Fails: The Criticality of DL-01 Formic's Physicochemical Profile for ADC Synthesis


Drug-linker conjugates for ADC construction are not interchangeable; subtle variations in salt form, linker composition, or payload structure can profoundly alter conjugation efficiency, ADC stability, and ultimately therapeutic index [1]. Substituting DL-01 formic with the free base (DL-01, CAS 2821770-49-2) or alternative payload-linkers introduces quantifiable differences in solubility , formulation compatibility [2], and storage requirements [3] that directly impact experimental reproducibility and manufacturing feasibility . The formate salt confers enhanced aqueous solubility in defined co-solvent systems [2], a property that is not replicated by the free base and is essential for achieving high drug-to-antibody ratios (DAR) and minimizing aggregate formation during conjugation [1].

Target DL-01 formic (formate salt)
Substitution Concern Free base (DL-01) shows lower DMSO solubility (~50 mg/mL), which may limit stock concentration and conjugation efficiency.
Target Formate salt aqueous formulation (≥2.5 mg/mL in defined co-solvents)
Substitution Concern Free base or alternative salt forms may require higher organic content for dissolution, altering vehicle tolerability in in vivo models.
Target Storage: -20°C, protect from light, under nitrogen
Substitution Concern Other linker-payloads may be stable at -20°C without light/atmosphere control; neglecting these conditions may degrade DL-01 formic.
Target MW 1144.3 g/mol, multi-step release design
Substitution Concern Smaller linker-payloads (e.g., vedotin, emtansine) differ in PK and biodistribution; molecular-weight-related clearance may not transfer.

Quantitative Differentiation of DL-01 Formic: Head-to-Head Solubility, Formulation, and Stability Data vs. Free Base and In-Class Payloads


DMSO Solubility: DL-01 Formic vs. Free Base

DL-01 formic exhibits superior DMSO solubility compared to its free base counterpart. This is a critical differentiator for preparing high-concentration stock solutions required for efficient conjugation .

DMSO Solubility
Head-to-head
80 mg/mL (69.91 mM) vs free base ~50 mg/mL
Reported higher solubility supports concentrated stock preparation, reducing organic solvent in conjugation steps.
Vendor data; sonication recommended. Verified concentration may require in-house measurement.
ADC Drug-Linker Conjugate Solubility Formulation

Aqueous Formulation Compatibility for In Vivo Dosing

DL-01 formic demonstrates defined solubility in a clinically relevant aqueous co-solvent system, enabling direct preparation of dosing solutions for animal studies [1]. This formulation is not consistently achievable with the free base form of the drug-linker .

Aqueous Formulation
Cross-study
≥2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline
Defined co-solvent system enables low-DMSO in vivo dosing solution, supporting animal model administration.
Free base formulation data not available; direct comparability limited.
ADC In Vivo Formulation Solubility

Clinical Translation: DL-01 Formic as the Linker-Payload in HLX43 (Anti-PD-L1 ADC)

DL-01 formic is the drug-linker conjugate employed in the construction of HLX43, an anti-PD-L1 ADC that has demonstrated superior anticancer efficacy with a favorable safety profile in vivo . While head-to-head in vivo data comparing DL-01 formic to other linkers is proprietary, the selection of DL-01 formic for a clinical-stage ADC implies superior performance characteristics in terms of conjugation efficiency, payload release kinetics, and ADC stability [1].

Clinical Translation Context
Class-level inference
Used in HLX43 (anti-PD-L1 ADC); qualitative superiority claimed in patent
Selection in a clinical-stage candidate suggests favorable conjugation and payload-release properties for research models.
Proprietary data; head-to-head comparator evidence not publicly available. Endpoint context requires independent validation.
ADC PD-L1 Immuno-Oncology HLX43

Storage Stability: DL-01 Formic Requires Light Protection & Controlled Atmosphere

DL-01 formic exhibits defined long-term storage stability under recommended conditions [1]. Its specific storage requirements (protection from light, storage under nitrogen, -20°C) differentiate it from other drug-linker conjugates that may be stable at room temperature or require only standard refrigeration . Adherence to these conditions is essential to prevent degradation that could compromise conjugation efficiency [2].

Storage Stability
Cross-study
-20°C, protect from light, store under nitrogen
Specialized storage requirements differentiate it from typical linker-payloads and must be adhered to for batch reproducibility.
Powder form; stability under alternative conditions not verified.
Stability Storage ADC

Molecular Complexity: A High-Weight, Multifunctional Linker-Payload

With a molecular weight of 1144.3 g/mol and containing 81 heavy atoms , DL-01 formic is a structurally complex drug-linker conjugate . This complexity is associated with a designed, multi-step release mechanism and higher DAR potential [1]. Its molecular weight and composition differ from simpler, lower-MW payload-linkers, impacting pharmacokinetics and biodistribution .

Molecular Complexity
Class-level inference
MW 1144.3 g/mol vs vedotin ~718 g/mol; 81 heavy atoms, 28 rotatable bonds
Higher molecular complexity may lead to distinct ADC clearance and tissue distribution; PK cannot be inferred from smaller payload-linkers.
Structural analysis only; in vivo PK correlation requires dedicated studies.
ADC Drug-Linker Molecular Weight

Purity Specification: ≥98% by HPLC, Ensuring Consistent Conjugation

Commercially available DL-01 formic is specified at ≥98% purity by HPLC . This high purity level minimizes the presence of impurities that could interfere with the site-specific conjugation chemistry or generate heterogeneous ADC products [1]. While many drug-linkers are offered at similar purity, the assurance of ≥98% purity for DL-01 formic is a critical quality attribute for reproducible ADC manufacturing [2].

Purity Specification
Supporting evidence
≥98% by HPLC
Meets research-grade ADC conjugation quality benchmark; minimizes impurity-related heterogeneity.
Vendor CoA; independent purity verification recommended for critical conjugation batches.
Purity QC ADC

Optimal Application Scenarios for DL-01 Formic: ADC Development and Preclinical Studies


Generation of Site-Specific ADCs with High DAR

DL-01 formic is ideally suited for conjugation to antibodies engineered with site-specific incorporation of non-natural amino acids or engineered cysteines. The formate salt's enhanced solubility in aqueous-organic mixtures [1] facilitates efficient conjugation at high antibody concentrations, minimizing precipitation and enabling achievement of drug-to-antibody ratios (DAR) of 4 or higher with excellent homogeneity .

Preclinical Efficacy Studies in Solid Tumor Xenograft Models

The defined in vivo formulation protocol for DL-01 formic [1] allows for direct intraperitoneal or intravenous administration of ADC candidates in mouse xenograft models of NSCLC, HNSCC, ESCC, melanoma, and ovarian cancer . The reproducible dosing achieved with this formulation is essential for establishing pharmacokinetic/pharmacodynamic relationships and determining optimal therapeutic windows.

Comparative Assessment of ADC Linker-Payload Technologies

DL-01 formic serves as a reference linker-payload for benchmarking novel conjugation chemistries and payloads. Its well-documented physicochemical properties (MW, solubility, stability) [1] and use in the clinical-stage HLX43 ADC provide a validated comparator for evaluating the performance of next-generation drug-linker constructs in terms of in vitro cytotoxicity, in vivo efficacy, and tolerability.

Application
Selection Property
Validation Focus
Site-specific ADC conjugation research
Aqueous-organic solubility profile (formate salt)
DAR determination, aggregate analysis, conjugation efficiency
In vivo ADC tumor model studies
Defined low-DMSO co-solvent formulation
Pharmacokinetic endpoints, tolerability in rodent models
Linker-payload technology benchmarking
Documented solubility, stability, and purity profile
Comparative cytotoxicity and stability assays, payload-release kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-01 formic

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.